4-{2-[(1-BENZYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-3,4-DIHYDRO-2(1H)-QUINOXALINONE
Overview
Description
4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a benzyl-substituted tetraazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a quinoxalinone derivative with a benzyl-substituted tetraazole. The reaction conditions often require the use of strong acids or bases, as well as elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Scientific Research Applications
4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: A similar compound with a triazole ring instead of a tetraazole ring.
Quinoxaline derivatives: Compounds with a similar quinoxaline core but different substituents.
Benzyl-substituted heterocycles: Compounds with a benzyl group attached to various heterocyclic cores.
Uniqueness
The uniqueness of 4-{2-[(1-Benzyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone lies in its combination of a quinoxalinone core with a benzyl-substituted tetraazole ring. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(1-benzyltetrazol-5-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16-11-23(15-9-5-4-8-14(15)19-16)17(26)12-27-18-20-21-22-24(18)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBNRUDOGMKGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=NN3CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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